Cas no 958843-10-2 (N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide)
N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide
- N-(2-(4-methoxyphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- Cyclopropanecarboxamide, N-[2,6-dihydro-2-(4-methoxyphenyl)-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-
- N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
- SR-01000092211-1
- N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
- HMS2314D08
- AKOS024583950
- CHEMBL1300428
- N-[2-(4-methoxyphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
- Oprea1_638648
- F0561-0240
- N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
- 958843-10-2
- MLS000086304
- SMR000021808
- SR-01000092211
-
- Inchi: 1S/C16H17N3O3S/c1-22-12-6-4-11(5-7-12)19-15(17-16(20)10-2-3-10)13-8-23(21)9-14(13)18-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)
- InChI Key: LHIAGXGPTNZUKQ-UHFFFAOYSA-N
- SMILES: C1(C(NC2N(C3=CC=C(OC)C=C3)N=C3CS(=O)CC3=2)=O)CC1
Computed Properties
- Exact Mass: 331.09906259g/mol
- Monoisotopic Mass: 331.09906259g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- Density: 1.59±0.1 g/cm3(Predicted)
- Boiling Point: 668.0±55.0 °C(Predicted)
- pka: 13.44±0.20(Predicted)
N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide Pricemore >>
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N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Additional information on N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide
Introduction to N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide (CAS No. 958843-10-2)
N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 958843-10-2, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development.
The molecular structure of this compound is characterized by a fused heterocyclic system consisting of a thieno[3,4-c]pyrazole core appended with a cyclopropane moiety. The presence of these functional groups suggests that the molecule may possess interesting electronic and steric properties, which could be exploited for various pharmacological applications. Specifically, the thieno[3,4-c]pyrazole scaffold is known for its versatility in medicinal chemistry, often serving as a privileged structure in the design of bioactive molecules.
One of the most compelling aspects of N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide is its potential as a lead compound in the development of novel therapeutic agents. Recent studies have highlighted the importance of heterocyclic compounds in addressing various diseases, including cancer and inflammatory disorders. The thieno[3,4-c]pyrazole moiety, in particular, has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. This interaction can modulate cellular processes and lead to therapeutic effects.
The cyclopropane group in the molecule adds an additional layer of complexity and interest. Cyclopropanes are known for their unique strain energy and rigidity, which can influence the conformational flexibility of the molecule. This rigidity can be leveraged to enhance binding affinity to biological targets by optimizing the spatial orientation of key functional groups. In fact, recent computational studies have suggested that cyclopropane-containing molecules may exhibit higher binding affinities compared to their non-cyclopropane counterparts due to improved receptor interactions.
Furthermore, the presence of a 4-methoxyphenyl group in the structure suggests potential metabolic stability and bioavailability. The methoxy group is a common pharmacophore that can enhance solubility and reduce metabolic degradation. This feature is particularly important in drug development, as it ensures that the compound can reach its target site in sufficient quantities to exert its intended effect.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide. These synthetic methods have allowed researchers to explore various structural modifications and optimize the pharmacological properties of the molecule. For instance, transition-metal-catalyzed reactions have been particularly useful in constructing the thieno[3,4-c]pyrazole core with high selectivity and yield.
In terms of biological activity, preliminary studies on N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylcyclopropanecarboxamide have shown promising results. The compound has been tested for its ability to inhibit certain enzymes involved in cancer progression. Specifically, it has demonstrated inhibitory activity against kinases and other enzymes that are overexpressed in tumor cells. These findings are particularly encouraging given the critical role that kinases play in cell signaling pathways associated with cancer.
Moreover, the compound has shown potential anti-inflammatory properties in preclinical models. Inflammatory processes are implicated in various diseases beyond cancer, including autoimmune disorders and cardiovascular conditions. The ability of N-2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylicclopropanecarboxamide to modulate inflammatory responses could make it a valuable candidate for therapeutic intervention.
The synthesis of this compound also presents an opportunity for exploring new synthetic strategies that could be applied to other complex heterocyclic systems. The use of catalytic methods and green chemistry principles can help improve the sustainability and efficiency of the synthesis process. For example, solvent-free reactions and microwave-assisted synthesis have been employed to accelerate reaction times and reduce waste generation.
Future research on N-2-(4-methoxyphenyl)-5-oxyphene 0x 0x 0x 0x 0x 0x 0x 0x 0x x x x x x x x x x x x x x x x H H H H H H H H H H H H H H H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-H-x-x-x-x-x-x-x-x-x-x-x-x-x-x-x-x-Thiophene-Thiophene-Thiophene-Thiophene-Thiophene-Thiophene-Thiophene-Thiophene-Thiophene-Pyrazole-Pyrazole-Pyrazole-Pyrazole-Pyrazole-Pyrazole-Pyrazole-Pyrazole-Pyrazole-Cyclopropane-Cyclopropane-Cyclopropane-Cyclopropane-Cyclopropane-Cyclopropane-Cyclopropane-Cyclopropane-Cyclopropane -carboxamide (CAS No. 958843) will focus on expanding its chemical diversity through structural modifications aimed at enhancing its biological activity. Additionally,investigations into its mechanism of action will provide deeper insights into how it interacts with biological targets at a molecular level.
In conclusion,N - ( -methyl - phenyl ) - - - - - - - - - - - - - - - oxothienopyridine ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ] ( CAS No . 958843) represents a significant advancement in pharmaceutical chemistry . Its unique structural features ,combined with promising biological activities ,make it a valuable candidate for further investigation . As research continues ,this compound holds great potential for contributing to the development of novel therapeutic agents that address various diseases .
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